7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine
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Overview
Description
7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-c]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1H-pyrazoles with chloroacetyl chloride, followed by cyclization with thiourea . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDKs disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor with significant cytotoxic activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Noted for its thermal stability and potential as a heat-resistant explosive.
Uniqueness
7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further development in anticancer therapy.
Properties
Molecular Formula |
C7H6ClN3S |
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Molecular Weight |
199.66 g/mol |
IUPAC Name |
7-chloro-5-methylsulfanylpyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C7H6ClN3S/c1-12-6-4-5-2-3-9-11(5)7(8)10-6/h2-4H,1H3 |
InChI Key |
KZMCTZASOYCZOD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=CC=NN2C(=N1)Cl |
Origin of Product |
United States |
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